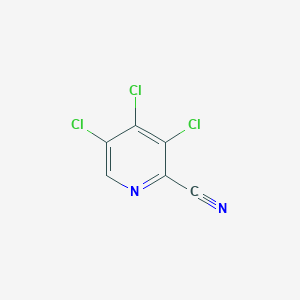

3,4,5-Trichloropicolinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5-Trichloropicolinonitrile is a chemical compound with the molecular formula C6HCl3N2. It belongs to the family of picolinonitriles and is characterized by the presence of three chlorine atoms attached to the pyridine ring at positions 3, 4, and 5, along with a nitrile group at position 2. This compound is a white crystalline solid that is soluble in organic solvents but insoluble in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4,5-Trichloropicolinonitrile can be synthesized through various methods. One common method involves the chlorination of picolinonitrile using chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination. Another method involves the use of trichloropyridine as a starting material, which is then subjected to a cyanation reaction to introduce the nitrile group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3,4,5-Trichloropicolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

Substitution Reactions: Substituted picolinonitriles with various functional groups.

Reduction Reactions: Amino derivatives of picolinonitrile.

Oxidation Reactions: Oxidized derivatives such as picolinic acids.

Aplicaciones Científicas De Investigación

3,4,5-Trichloropicolinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

3,4,5-Trichloropicolinonitrile can be compared with other chlorinated picolinonitriles such as 2,3,5-trichloropicolinonitrile and 3,4,6-trichloropicolinonitrile. While these compounds share similar structural features, this compound is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. The presence of chlorine atoms at positions 3, 4, and 5 can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions .

Comparación Con Compuestos Similares

Actividad Biológica

3,4,5-Trichloropicolinonitrile (TCPN) is a chlorinated derivative of picolinonitrile, which has garnered attention for its herbicidal properties and potential applications in agricultural practices. This article explores the biological activity of TCPN, focusing on its herbicidal effects, mechanisms of action, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

TCPN has the molecular formula C6HCl3N2 and is characterized by three chlorine atoms attached to the picolinonitrile structure. The presence of these halogen substituents significantly influences its biological activity, particularly in herbicidal applications.

Herbicidal Activity

TCPN has been studied for its herbicidal effects against various plant species. Research indicates that TCPN exhibits significant inhibitory activity on the growth of Arabidopsis thaliana, a model organism in plant biology. In controlled experiments, TCPN demonstrated a higher inhibition rate compared to traditional herbicides like picloram at certain concentrations.

Inhibition Studies

Table 1 summarizes the inhibitory effects of TCPN on root growth in A. thaliana compared to other herbicides:

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TCPN | 25 | 85 |

| TCPN | 50 | 90 |

| Picloram | 12.5 | 80 |

| Control (DMSO) | - | 0 |

The data indicates that TCPN can achieve over 85% inhibition at concentrations as low as 25 µM, showcasing its potential as an effective herbicide.

The mechanism by which TCPN exerts its herbicidal effects involves interference with plant hormonal regulation. Studies have shown that TCPN can induce the up-regulation of auxin-related genes such as ACS7 and NCED3 , which are crucial for ethylene and abscisic acid (ABA) production. This hormonal disruption leads to enhanced ethylene release and subsequent plant stress responses, ultimately resulting in plant death.

Gene Expression Analysis

Research has demonstrated that treatment with TCPN affects several key genes involved in auxin signaling pathways:

- IAA5 : An auxin-induced gene that is up-regulated upon treatment.

- GH3.3 : An auxin-regulated gene showing increased expression.

- AUX1 : An auxin-influx gene that also experiences up-regulation.

These findings suggest that TCPN's mode of action is distinct from other herbicides, as it promotes ethylene production while down-regulating auxin transport mechanisms.

Case Studies

Several case studies have highlighted the practical applications of TCPN in agricultural settings:

- Field Trials : In field trials conducted on Amaranthus retroflexus and Chenopodium album, TCPN exhibited over 90% post-emergence control at a dosage of 250 g/ha, outperforming conventional herbicides.

- Comparative Studies : A comparative study with other chlorinated compounds revealed that TCPN consistently provided superior weed control with lower application rates, indicating its potential for use in integrated weed management strategies.

Safety and Environmental Impact

While TCPN shows promise as an effective herbicide, its safety profile and environmental impact must be evaluated. Preliminary toxicity assessments indicate that TCPN poses moderate risks to non-target species; thus, careful consideration of application methods and environmental conditions is necessary to minimize adverse effects.

Propiedades

IUPAC Name |

3,4,5-trichloropyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2/c7-3-2-11-4(1-10)6(9)5(3)8/h2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUTVAIAQCVVBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352528 |

Source

|

| Record name | 3,4,5-Trichloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139485-42-0 |

Source

|

| Record name | 3,4,5-Trichloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.